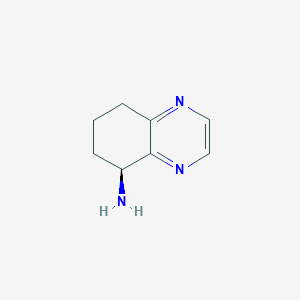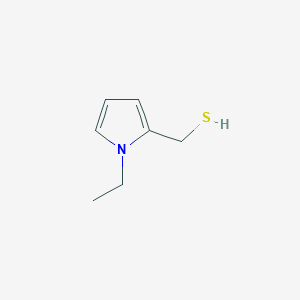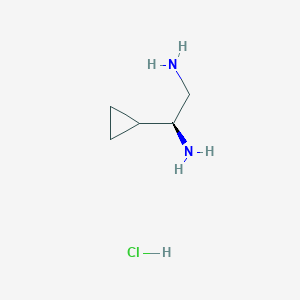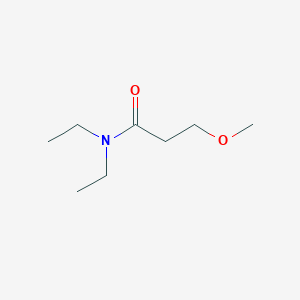
(3,6-Dimethylpyrazin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dimethylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 3 and 6, and a methanamine group at position 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanamine typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: (3,6-Dimethylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(3,6-Dimethylpyrazin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (2,5-Dimethylpyrazin-3-yl)methanamine
- (2,6-Dimethylpyrazin-3-yl)methanamine
- (3,5-Dimethylpyrazin-2-yl)methanamine
Comparison: (3,6-Dimethylpyrazin-2-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine group This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(3,6-dimethylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,3,8H2,1-2H3 |
InChI 键 |
BKYCPWGIRVQORD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)


![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)





